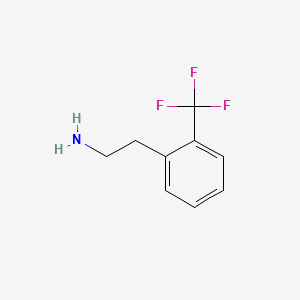

o-(Trifluoromethyl)phenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERORLYMWHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228109 | |

| Record name | o-(Trifluoromethyl)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-18-5 | |

| Record name | 2-(Trifluoromethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY96YFJ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-(Trifluoromethyl)phenethylamine CAS number 774-18-5

An In-depth Technical Guide to o-(Trifluoromethyl)phenethylamine (CAS 774-18-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. It details the compound's fundamental properties, synthesis, analytical characterization, and prospective applications, offering a foundational resource for professionals in the field.

Part 1: Core Compound Profile and Synthesis

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-(2-(trifluoromethyl)phenyl)ethanamine, is a substituted phenethylamine derivative. The introduction of a trifluoromethyl group at the ortho position of the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 774-18-5 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 12 mmHg |

| Density | 1.186 g/cm³ |

| Refractive Index | n20/D 1.47 |

Synthesis Pathway: Reductive Amination

The synthesis of this compound is most commonly achieved through a robust and scalable reductive amination protocol. This method involves the reaction of 2-(trifluoromethyl)benzaldehyde with a nitromethane precursor, followed by reduction of the resulting nitroalkene.

Caption: Synthesis of this compound via the Henry reaction and subsequent reduction.

Experimental Protocol: Synthesis of this compound

-

Step 1: Henry Reaction (Nitroalkene Formation)

-

To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add nitromethane (1.2 eq) and a catalyst such as ammonium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water. The precipitated β-nitrostyrene intermediate is collected by filtration, washed with water, and dried.

-

-

Step 2: Reduction to the Amine

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (3-4 eq), in a dry aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the β-nitrostyrene intermediate (1.0 eq) in dry THF to the reducing agent suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

-

Part 2: Analytical and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and quality of the synthesized this compound.

Caption: Analytical workflow for the quality control of this compound.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the ethylamine side chain and the substitution pattern on the aromatic ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: The presence of a singlet peak confirms the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (189.18 g/mol ).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine and C-F stretches of the trifluoromethyl group.

Purity Determination

-

Gas Chromatography (GC): Due to its volatility, GC is the preferred method for assessing the purity of this compound. Using a flame ionization detector (FID), this technique can accurately quantify the compound and detect any volatile impurities.

Part 3: Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a wide range of pharmacologically active compounds. The amine functionality acts as a versatile chemical handle for derivatization.

Role as a Key Building Block

The unique electronic properties conferred by the ortho-trifluoromethyl group make this compound an attractive scaffold for developing novel central nervous system (CNS) agents, including potential treatments for depression, anxiety, and other neurological disorders.

Logical Flow in a Drug Discovery Campaign

Caption: Logical progression from a starting material to a preclinical candidate in a drug discovery program.

The development pipeline typically begins with the synthesis of a diverse library of derivatives from the core this compound structure. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies are conducted to optimize the potency, selectivity, and pharmacokinetic properties of these hits, ultimately leading to the selection of a preclinical candidate for further development.

References

An In-Depth Technical Guide to o-(Trifluoromethyl)phenethylamine: Chemical Properties, Synthesis, and Analysis for the Research Professional

This guide provides a comprehensive technical overview of o-(trifluoromethyl)phenethylamine, a fluorinated analog of the trace amine phenethylamine. The strategic incorporation of a trifluoromethyl group at the ortho position of the phenyl ring significantly modifies the compound's physicochemical and pharmacological properties, making it a molecule of interest for researchers in medicinal chemistry, pharmacology, and drug development. This document delves into its chemical characteristics, synthesis, analytical methodologies, and discusses its potential applications, offering a foundational resource for scientific investigation.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-(2-(trifluoromethyl)phenyl)ethanamine, is a primary amine with the chemical formula C₉H₁₀F₃N.[1] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring imparts unique properties compared to its non-fluorinated parent compound, phenethylamine.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [2] |

| CAS Number | 774-18-5 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 199 °C | [1] |

| Density | 1.186 g/cm³ | - |

| InChI | InChI=1S/C9H10F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 | [2] |

| SMILES | C1=CC=C(C(=C1)CCN)C(F)(F)F | [2] |

The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, which can lead to improved pharmacokinetic profiles.[3]

Synthesis of this compound

A common and effective synthetic route to this compound involves the reduction of the corresponding nitrile precursor, 2-(trifluoromethyl)phenylacetonitrile. This two-step approach is generally favored for its reliability and scalability.

Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

The synthesis of the nitrile intermediate can be achieved via a nucleophilic substitution reaction between o-(trifluoromethyl)benzyl bromide and a cyanide salt, such as potassium cyanide.

Experimental Protocol:

-

To a solution of o-(trifluoromethyl)benzyl bromide in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-(trifluoromethyl)phenylacetonitrile.

Step 2: Reduction of 2-(Trifluoromethyl)phenylacetonitrile to this compound

The final step involves the reduction of the nitrile group to a primary amine. This can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.

Experimental Protocol (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in a dry aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(trifluoromethyl)phenylacetonitrile in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, typical chemical shifts for similar structures can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will likely appear as a complex multiplet in the range of 7.2-7.7 ppm. The two methylene groups of the ethylamine side chain will appear as two distinct triplets, typically in the regions of 2.8-3.2 ppm. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The two methylene carbons of the ethylamine side chain are expected to resonate in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) at m/z 189 would be expected. A prominent fragment would likely result from the benzylic cleavage (cleavage of the Cα-Cβ bond), leading to the formation of the tropylium ion or a substituted benzyl cation.

-

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 190 would be the predominant species.

Pharmacological Profile and Research Applications

The introduction of a trifluoromethyl group can significantly alter the pharmacological profile of phenethylamine. While specific studies on this compound are limited in the public domain, the pharmacology of fluorinated phenethylamines, in general, suggests potential interactions with various biological targets.[3]

Potential Biological Targets

Based on the structure and the known pharmacology of related compounds, this compound may interact with:

-

Monoamine Transporters: Phenethylamines are known to interact with dopamine, norepinephrine, and serotonin transporters. The trifluoromethyl group could modulate the affinity and selectivity for these transporters.

-

Monoamine Oxidase (MAO): Phenethylamine is a substrate for MAO. Fluorination can affect the rate of metabolism by MAO, potentially leading to a longer duration of action.[4]

-

Serotonin and Dopamine Receptors: Substituted phenethylamines can exhibit agonist or antagonist activity at various serotonin (5-HT) and dopamine (D) receptor subtypes. The ortho-trifluoromethyl substitution could influence receptor binding affinity and functional activity.[5][6]

Rationale for Use in Drug Discovery

The unique properties conferred by the trifluoromethyl group make this compound an interesting scaffold for drug discovery for several reasons:

-

Increased Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can lead to a longer biological half-life.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and other biological membranes.

-

Modulation of Receptor Interactions: The electronic and steric properties of the trifluoromethyl group can alter the binding affinity and selectivity of the molecule for its biological targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a valuable chemical entity for researchers in the fields of medicinal chemistry and pharmacology. Its synthesis is achievable through established chemical transformations, and its unique physicochemical properties, imparted by the ortho-trifluoromethyl group, make it an attractive scaffold for the design of novel bioactive molecules. Further investigation into its specific pharmacological profile and biological targets is warranted to fully elucidate its potential as a research tool or a lead compound in drug development programs.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

- Wrobel, D., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1126-1143.

- Mosier, P. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Journal of Toxicology and Applied Pharmacology, 363, 83-89.

- Meyerson, L. R., et al. (1981). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Biochemical Pharmacology, 30(15), 2145-2149.

- Meyerson, L. R., et al. (1981). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Biochemical pharmacology, 30(15), 2145–2149.

-

Wikipedia. (2024). 2C (psychedelics). Retrieved from [Link]

- Sonesson, C., et al. (1993). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of medicinal chemistry, 36(22), 3409–3416.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.

-

ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 566–589.

- Mosier, P. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. The mental health clinician, 5(6), 263–272.

- De Gregorio, D., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(5), 2643.

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

- Belpaire, F. M., et al. (1993). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of medicinal chemistry, 36(14), 2046–2052.

-

Wikipedia. (2024). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

- Lewis, S. A., et al. (1971). The effect of acute administration of (meta trifluoromethyl-phenyl)-1-(benzoyl oxy) ethyl amino-2-propane (780 SE) and fenfluramine on human sleep. Psychopharmacologia, 21(2), 163–170.

- Ryu, I. S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & therapeutics, 29(5), 543–551.

Sources

- 1. This compound | 774-18-5 [m.chemicalbook.com]

- 2. 2-(Trifluoromethyl)phenethylamine | C9H10F3N | CID 69883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Open Access) Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. (1978) | Meyerson Lr | 1 Citations [scispace.com]

- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of o-(Trifluoromethyl)phenethylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to o-(Trifluoromethyl)phenethylamine, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document details two primary, field-proven methodologies for the synthesis of the target compound, commencing from readily available precursors. A thorough examination of the reaction mechanisms, experimental protocols, and key process parameters is presented to enable researchers and scientists to replicate and adapt these syntheses.

Introduction

The phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous neurotransmitters and psychoactive compounds. Substitution on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, in particular, is a widely adopted strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. This compound serves as a key intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. This guide focuses on robust and scalable synthetic routes to this important compound.

The principal strategy outlined herein involves a two-step sequence: the synthesis of o-(trifluoromethyl)phenylacetonitrile, followed by its reduction to the target primary amine. Two effective methods for the reduction of the nitrile intermediate are presented: reduction with lithium aluminum hydride and catalytic hydrogenation.

Part 1: Synthesis of the Precursor: o-(Trifluoromethyl)phenylacetonitrile

The most direct and efficient route to this compound begins with the synthesis of the corresponding phenylacetonitrile derivative. This intermediate is readily prepared from commercially available o-trifluoromethylbenzyl bromide via a nucleophilic substitution reaction with a cyanide salt.

Reaction Scheme

An In-depth Technical Guide to the Spectroscopic Data of o-(Trifluoromethyl)phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(Trifluoromethyl)phenethylamine, also known as 2-(2-(trifluoromethyl)phenyl)ethanamine, is a fluorinated analog of phenethylamine. The introduction of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutics. Accurate and comprehensive spectroscopic characterization is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing a robust reference for laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small molecules like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

An In-Depth Technical Guide to the Biological Activity of o-(Trluoromethyl)phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-(Trifluoromethyl)phenethylamine, also known as 2-(trifluoromethyl)phenethylamine or 2-TFMPA, is a synthetic derivative of phenethylamine, a class of compounds with significant neuropharmacological interest. The introduction of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring is anticipated to substantially modify its biological activity compared to the parent phenethylamine molecule. This guide provides a comprehensive analysis of the known and inferred biological properties of this compound, drawing upon data from structurally related compounds to inform its potential pharmacological profile. While direct empirical data for this specific isomer is limited in publicly accessible literature, this document synthesizes existing knowledge on substituted phenethylamines to offer a robust theoretical framework for researchers. Key areas of focus include its chemical properties, plausible synthesis routes, anticipated pharmacodynamics at monoamine transporters and serotonin receptors, and predicted pharmacokinetic characteristics. This guide also highlights critical data gaps and proposes experimental workflows to elucidate the complete biological activity profile of this intriguing compound.

Introduction: The Significance of Trifluoromethylation in Phenethylamine Scaffolds

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a wide array of endogenous neurotransmitters, stimulants, empathogens, and hallucinogens[1]. Chemical modification of this core structure can dramatically alter a compound's affinity and efficacy for various G-protein coupled receptors (GPCRs) and monoamine transporters[1][2]. The trifluoromethyl (-CF3) group, in particular, is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding interactions with protein targets[3]. The placement of the -CF3 group on the phenyl ring—ortho, meta, or para—is a critical determinant of its pharmacological profile. This guide focuses specifically on the ortho-substituted isomer, this compound.

Chemical Properties and Synthesis

-

Chemical Name: 2-[2-(trifluoromethyl)phenyl]ethanamine[4]

-

Synonyms: this compound, 2-(Trifluoromethyl)phenethylamine, 2-TFMPA[4][5]

-

CAS Number: 774-18-5[5]

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved through the reduction of o-(trifluoromethyl)phenylacetonitrile. This precursor can be synthesized from o-(trifluoromethyl)benzaldehyde.

Workflow for the Synthesis of this compound:

Caption: Experimental workflow for characterizing monoamine transporter interactions.

Serotonin (5-HT) Receptors

Many psychoactive phenethylamines exhibit significant affinity for various serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors.[6][7][8][9] The activity at these receptors is often responsible for the hallucinogenic and psychedelic effects of some phenethylamines.

Given the structural similarity to other 2C-series compounds (2,5-dimethoxyphenethylamines), it is plausible that this compound could interact with 5-HT2 receptors.[6][7] However, the absence of the 2,5-dimethoxy substitution pattern makes it difficult to predict the nature of this interaction.

Proposed Experimental Workflow for Determining 5-HT Receptor Activity:

Caption: Experimental workflow for characterizing 5-HT receptor interactions.

Predicted Pharmacokinetics: ADME Profile

The pharmacokinetic properties of this compound have not been empirically determined. However, the presence of the trifluoromethyl group is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption: The increased lipophilicity conferred by the -CF3 group may enhance oral bioavailability and facilitate crossing of the blood-brain barrier.

-

Distribution: The compound is expected to distribute into lipid-rich tissues, including the central nervous system.

-

Metabolism: The trifluoromethyl group is generally resistant to metabolic degradation, which may prolong the half-life of the compound compared to its non-fluorinated analog. The primary routes of metabolism for phenethylamines typically involve monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.[10]

-

Excretion: The metabolites are likely to be excreted renally.

Proposed In Vitro ADME Profiling:

| Parameter | Experimental Method | Purpose |

| Solubility | Kinetic or thermodynamic solubility assays | To assess dissolution and potential for oral absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay | To predict passive diffusion and active transport across the intestinal barrier. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes | To determine the intrinsic clearance and identify major metabolites. |

| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays with specific CYP isozyme substrates | To assess the potential for drug-drug interactions. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To determine the fraction of unbound drug available to exert its pharmacological effect. |

In Vivo Studies: Behavioral and Physiological Effects

Based on the observation that o-MePEA reduces behavioral activity in mice, it is hypothesized that this compound may exhibit similar effects.[11]

Proposed In Vivo Studies in Rodent Models:

-

Locomotor Activity: To assess for stimulant or depressant effects.

-

Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

-

Elevated Plus Maze / Open Field Test: To assess anxiolytic or anxiogenic effects.

-

Drug Discrimination Studies: To compare its subjective effects to known psychoactive compounds.

-

In Vivo Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

Conclusion and Future Directions

This compound represents an understudied molecule with the potential for unique pharmacological activity. The presence and position of the trifluoromethyl group suggest a departure from the typical stimulant profile of many phenethylamines. The reduced behavioral activity of its ortho-methyl analog points towards a potential for CNS depressant or modulatory effects.

To fully elucidate the biological activity of this compound, a systematic in vitro and in vivo characterization is required. The experimental workflows outlined in this guide provide a clear path forward for researchers to determine its receptor binding profile, functional activity, pharmacokinetic properties, and behavioral effects. Such studies will not only illuminate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships of trifluoromethylated phenethylamines, a class of molecules with significant potential in drug discovery.

References

- Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). OHSU Elsevier.

- Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). PMC - NIH.

- BenchChem. (n.d.). A Comparative Guide to Substituted Phenethylamine Receptor Affinities.

- Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2015). PubMed.

- Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. (2020). PubMed.

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). PMC - PubMed Central.

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.

- Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PMC - NIH.

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Semantic Scholar.

- Substituted phenethylamine. (n.d.). In Wikipedia.

- 2-(Trifluoromethyl)phenethylamine. (n.d.). PubChem - NIH.

- Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. (2008). PubMed.

- PubChem. (n.d.).

- Phenylethylamine derivatives. (n.d.).

- Fenfluramine. (n.d.). PubChem - NIH.

- The application of in vitro methods to safety pharmacology. (n.d.). PubMed.

- This compound | 774-18-5. (n.d.). ChemicalBook.

- BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.

- 2-(TRIFLUOROMETHYL)PHENETHYLAMINE. (n.d.). gsrs.

- ChEMBL. (n.d.). EMBL-EBI.

- Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-. (n.d.). PubChem.

- 2-(Trifluoromethyl)benzaldehyde 98 447-61-0. (n.d.). Sigma-Aldrich.

- Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.).

- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed.

- S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA.

- Drug and Clinical Candidate Drug D

- ChEMBL - PubChem D

- 2C-TFM: Psychedelic Phenethylamine Overview. (n.d.). Scribd.

- (n.d.).

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central.

- Phenethylamine. (n.d.). PubChem - NIH.

- In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostam

- Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (n.d.). PubMed Central.

- β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2019). PubMed.

- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.).

- A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. (n.d.). PubMed.

- Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evalu

- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (n.d.). PubMed.

- Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms

- Serotonin 2A (5-HT2A)

- Functional characterization of the human TPH2 5′ regulatory region: untranslated region and polymorphisms modulate gene expression in vitro. (n.d.). PubMed Central.

- Determination of 2-phenylethylamine in rat brain after MAO inhibitors, and in human CSF and urine by capillary GC and chemical ioniz

- The Prohibited List. (2019). World Anti Doping Agency - WADA.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)phenethylamine | C9H10F3N | CID 69883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 774-18-5 [m.chemicalbook.com]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 11. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Pharmacological Effects of o-(Trifluoromethyl)phenethylamine

Abstract

o-(Trifluoromethyl)phenethylamine is a substituted phenethylamine characterized by a trifluoromethyl (CF3) group at the ortho position of the phenyl ring. This structural modification significantly influences its electronic properties and, consequently, its pharmacological profile compared to unsubstituted phenethylamine. While specific research on the ortho-substituted isomer is limited, this guide synthesizes information from related trifluoromethyl-substituted phenethylamines and foundational pharmacological principles to build a comprehensive overview of its potential effects. This document explores the hypothesized mechanism of action, potential interactions with monoamine transporters and receptors, and outlines key in vitro and in vivo experimental protocols to rigorously characterize its pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their therapeutic potential.

Introduction and Chemical Context

Phenethylamine and its derivatives form a vast class of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic drugs. The pharmacological effects of these compounds are highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine side chain.

The subject of this guide, this compound (2-(2-(Trifluoromethyl)phenyl)ethanamine), possesses a molecular formula of C9H10F3N and a molecular weight of 189.18 g/mol . The key structural feature is the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group and is known for its high lipophilicity, which can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier. The introduction of this group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. For instance, the well-known anorectic drug fenfluramine features a trifluoromethyl group at the meta-position, and the antidepressant fluoxetine contains a trifluoromethyl-substituted phenoxy moiety.

The ortho-positioning of the -CF3 group in this compound is expected to create unique steric and electronic effects that differentiate its pharmacology from its meta- and para-isomers.

Hypothesized Pharmacological Profile and Mechanism of Action

Based on the core phenethylamine scaffold, the primary pharmacological targets for this compound are likely to be the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.

Phenethylamines can act on these transporters in two main ways:

-

Reuptake Inhibition: The compound binds to the transporter but is not translocated, effectively blocking the reuptake of the endogenous neurotransmitter. This leads to an increased concentration of the neurotransmitter in the synapse.

-

Substrate-Type Releaser: The compound is recognized by the transporter and is translocated into the presynaptic neuron. This process can induce a reversal of the transporter's function (efflux), causing a significant release of neurotransmitters from the neuron into the synapse.

Additionally, some phenethylamines exhibit direct agonist activity at certain receptors, such as the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of many phenethylamine derivatives like the 2C-x family. Another potential target is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoamine transporter function.

The overall pharmacological effect of this compound will be determined by its combined affinity and efficacy at these various transporters and receptors. It could potentially act as a central nervous system stimulant, an anorectic, or possess psychedelic properties, depending on its specific molecular interactions.

Structure-Activity Relationships (SAR)

The positioning of the trifluoromethyl group is critical. A 1977 study on substituted phenethylamines noted that the introduction of a CF3 group on the benzene nucleus was necessary for anorectic activity to appear in certain beta-methoxy-phenethylamine compounds. This highlights the significant impact of this substituent.

Recent studies using quantitative structure-activity relationship (QSAR) models have been employed to predict the activity of phenethylamines at monoamine transporters, underscoring the importance of molecular descriptors in determining biological activity. The electron-withdrawing nature and steric bulk of the ortho-CF3 group in this compound would be key parameters in such models and are expected to significantly influence its interaction with the binding pockets of target proteins compared to the unsubstituted parent compound or its isomers.

Key Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are foundational for this characterization.

In Vitro Assays: Monoamine Transporter Activity

The initial and most critical step is to determine the compound's affinity and functional activity at the DAT, NET, and SERT. This is typically achieved using cell lines (like HEK293) that are engineered to express a high density of a single human monoamine transporter.

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter.

Objective: To determine the potency (IC50 value) of this compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media until they reach ~90% confluency in 96-well plates.

-

Preparation: On the day of the experiment, wash the cells with Krebs-HEPES buffer (KHB).

-

Pre-incubation: Add 50 µL of KHB containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.

-

Initiation of Uptake: Add 50 µL of KHB containing a fixed concentration of radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial rate of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

-

Lysis and Quantification: Lyse the cells with a scintillation cocktail or lysis buffer. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

Causality and Validation: This experiment directly measures the functional consequence of the compound

An In-depth Technical Guide to the Hypothesized Mechanism of Action of o-(Trifluoromethyl)phenethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: o-(Trifluoromethyl)phenethylamine represents an under-investigated molecule within the broader class of psychoactive phenethylamines. While direct pharmacological data is scarce, its structure—comprising a classical phenethylamine backbone, a potent trifluoromethyl (CF₃) substituent, and a sterically demanding ortho-substitution pattern—allows for the formulation of a robust mechanistic hypothesis. This guide synthesizes a proposed mechanism of action centered on modulated interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). We posit that significant steric hindrance from the ortho-CF₃ group will likely attenuate its function as a classical monoamine releaser, potentially unmasking a profile more dominated by TAAR1 agonism. To rigorously test this hypothesis, we provide a comprehensive suite of detailed, field-proven experimental protocols, from in vitro receptor binding and functional assays to in vivo neurochemical profiling. This document is intended to serve as a foundational roadmap for the scientific exploration of this and related ortho-substituted phenethylamines.

Part 1: The Mechanistic Hypothesis - A Tripartite Structural Analysis

The pharmacological identity of any small molecule is dictated by its structure. For this compound, we can deconstruct its architecture into three key components, each contributing distinct and predictable effects to its overall mechanism of action.

Pillar 1: The Phenethylamine Core Scaffold

The phenethylamine skeleton is the foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic central nervous system (CNS) stimulants.[1] Its primary mechanism involves profound modulation of monoamine neurotransmission. This is accomplished through two principal targets:

-

Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are membrane proteins that terminate synaptic signaling by clearing neurotransmitters from the extracellular space.[2] Phenethylamines typically act as substrates for these transporters. They compete with endogenous monoamines for uptake and, once inside the presynaptic terminal, induce a reversal of the transporter's function, causing a non-vesicular release (efflux) of neurotransmitters into the synapse.[2][3] This dual action of reuptake inhibition and release is the hallmark of classical stimulants like amphetamine.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is an intracellular G-protein coupled receptor that acts as a primary sensor for trace amines and related molecules.[4][5] Activation of TAAR1 by agonists like β-phenylethylamine initiates a Gαs-protein signaling cascade that leads to the phosphorylation of monoamine transporters.[4] This phosphorylation can reduce transporter uptake capacity and promote efflux, providing a powerful, indirect mechanism for modulating monoaminergic tone.[4][5]

Pillar 2: The Influence of the Trifluoromethyl (CF₃) Group

The substitution of a hydrogen atom with a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting several powerful physicochemical modifications.[6][7]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[6] This suggests that this compound should have good CNS penetration.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[6] This can lead to a longer biological half-life compared to non-fluorinated or methyl-substituted analogs.

-

Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic distribution of the phenyl ring. This can change the pKa of the amine group and modify the nature of the interaction with binding site residues within a target protein, potentially altering affinity and selectivity.

Pillar 3: The Critical Role of Ortho-Position Substitution

The position of a substituent on the phenyl ring is a critical determinant of pharmacological activity. While meta- and para-substituted phenethylamines are extensively studied, ortho-substitution introduces a unique and often overriding factor: steric hindrance .[8][9]

A bulky group like CF₃ placed at the ortho (2-) position is spatially adjacent to the ethylamine side chain. This proximity can physically impede the molecule's ability to adopt the optimal conformation required for binding to the deep, narrow orthosteric binding site (S1) of monoamine transporters.[9][10] Studies on related compounds have shown that ortho-substitution on phenethylamines or amphetamines often leads to a significant reduction in potency at DAT, NET, and SERT compared to their meta- and para-substituted counterparts.[8][11]

Part 2: Synthesizing the Core Hypothesis

By integrating the three structural pillars, we can formulate a primary, testable hypothesis for the mechanism of action of this compound.

Core Hypothesis: this compound is predicted to be a centrally-acting modulator of monoamine systems. Its primary molecular targets are the monoamine transporters (DAT, NET, SERT) and the TAAR1 receptor. However, due to significant steric hindrance imposed by the bulky ortho-trifluoromethyl group, its binding affinity and functional potency as a transporter substrate (i.e., reuptake inhibitor and releaser) are hypothesized to be substantially attenuated compared to its meta- and para-isomers. Conversely, the compound may retain significant agonist activity at TAAR1, as the ligand-receptor interactions at this GPCR may be less sterically constrained. The net pharmacological profile is therefore predicted to be that of a weak monoamine releaser, with its overall effects potentially being driven more by TAAR1-mediated modulation than by direct, high-potency transporter interaction.

This hypothesis predicts a separation of effects, moving the compound away from a classical amphetamine-like profile towards a more nuanced mechanism. The following experimental plan is designed to dissect these predicted activities.

Part 3: Experimental Validation Protocols

To rigorously test the core hypothesis, a multi-tiered experimental approach is required, moving from in vitro target engagement to in vivo neurochemical effects.

Experiment 1: In Vitro Monoamine Transporter Interaction Profile

Objective: To quantify the binding affinity and functional potency of this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

This assay determines the affinity (Kᵢ) of the test compound for the transporter binding site by measuring its ability to displace a known high-affinity radioligand.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C to pellet the cell membranes.[12]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add assay buffer, the prepared cell membranes (5-20 µg protein/well), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Add a fixed concentration of a specific radioligand.[13]

-

For hDAT: [³H]WIN 35,428 (cocaine analog)

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Define non-specific binding in parallel wells containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM citalopram for hSERT).[13]

-

Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat (e.g., GF/B) using a cell harvester.[12]

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]

-

These functional assays measure the compound's ability to inhibit neurotransmitter uptake and to induce neurotransmitter release, which is critical for distinguishing between a transporter blocker and a substrate (releaser).

Step-by-Step Protocol:

-

Synaptosome Preparation:

-

Isolate fresh brain tissue from rodents (e.g., striatum for DAT, cortex for NET/SERT).

-

Homogenize the tissue in ice-cold HEPES-buffered sucrose (0.32 M).[14]

-

Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[14]

-

Resuspend the pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES).

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.[15]

-

Initiate uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the reaction to proceed for a short duration (1-5 minutes) to measure initial uptake rates.[16]

-

Terminate uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

-

Quantify radioactivity via liquid scintillation counting.

-

Calculate the IC₅₀ value for uptake inhibition.

-

-

Neurotransmitter Release Assay:

-

Load synaptosomes with a radiolabeled neurotransmitter by incubating them for 30 minutes at 37°C.

-

Wash the synaptosomes via centrifugation and resuspend them in fresh buffer to remove external radiolabel.

-

Aliquot the loaded synaptosomes into a 96-well plate and expose them to varying concentrations of this compound.

-

Incubate for 10-30 minutes at 37°C to allow for release.

-

Pellet the synaptosomes by centrifugation.

-

Carefully collect the supernatant (containing the released neurotransmitter) and lyse the pellet.

-

Measure the radioactivity in both the supernatant and the pellet.

-

Calculate the percentage of total neurotransmitter released and determine the EC₅₀ value for release.

-

Experiment 2: In Vitro TAAR1 Functional Assay

Objective: To determine if this compound acts as an agonist at human TAAR1 and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

This is the canonical functional assay for TAAR1, which couples to the Gαs protein to stimulate adenylyl cyclase and produce cyclic AMP (cAMP).[4]

Step-by-Step Protocol:

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing human TAAR1 (hTAAR1).

-

Seed cells in 96-well plates and grow to near-confluence.

-

-

Assay Procedure:

-

Wash cells with serum-free medium or buffer.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of this compound to the wells. Include a known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.[17]

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP signal against the log concentration of the agonist.

-

Determine the EC₅₀ value from the curve using non-linear regression.

-

Calculate the Eₘₐₓ relative to the response of the full agonist control (β-phenylethylamine).[17]

-

Experiment 3: In Vivo Neurochemical Profile

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in a relevant brain region of an awake, freely-moving animal.

This technique allows for the direct sampling of the neurochemical environment of the brain.[18][19]

Step-by-Step Protocol:

-

Surgical Implantation:

-

Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting a brain region rich in monoamine terminals, such as the nucleus accumbens or striatum.[20]

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.[21]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[19]

-

Allow the system to equilibrate and collect baseline samples (dialysates) at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sampling:

-

After establishing a stable baseline, administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[20]

-

-

Data Analysis:

-

Quantify the concentration of each analyte in the samples.

-

Express the post-injection concentrations as a percentage of the average baseline concentration for each animal.

-

Plot the mean percent baseline versus time to visualize the neurochemical response to the drug.

-

Part 4: Data Presentation and Visualization

Clear presentation of quantitative data and conceptual frameworks is essential for interpretation.

Data Summary Tables

The data generated from the proposed experiments should be summarized for clear comparison.

Table 1: Predicted In Vitro Profile of this compound at Monoamine Transporters

| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |

|---|---|---|---|

| hDAT | > 1,000 | > 1,000 | > 10,000 |

| hNET | > 1,000 | > 1,000 | > 10,000 |

| hSERT | > 5,000 | > 5,000 | No Release |

(Note: Values are hypothetical, representing the predicted low potency due to steric hindrance.)

Table 2: Predicted In Vitro Profile of this compound at hTAAR1

| Parameter | Value |

|---|---|

| Agonist Potency (EC₅₀, nM) | 50 - 500 |

| Agonist Efficacy (Eₘₐₓ) | 80-100% (relative to β-PEA) |

(Note: Values are hypothetical, representing the prediction of retained or significant agonist activity.)

Mandatory Visualizations (Graphviz)

Caption: Hypothesized dual mechanism of o-CF₃-PEA at a dopamine terminal.

Caption: Step-by-step workflow for the synaptosomal neurotransmitter release assay.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 21. pubs.acs.org [pubs.acs.org]

o-(Trifluoromethyl)phenethylamine derivatives and their potential

An In-Depth Technical Guide to o-(Trifluoromethyl)phenethylamine Derivatives and Their Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of orththis compound derivatives, a class of compounds holding significant promise in modern medicinal chemistry. We will delve into the fundamental influence of the trifluoromethyl group, explore synthetic strategies, analyze structure-activity relationships, and discuss the therapeutic potential of these molecules. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

The Strategic Importance of the Trifluoromethyl Group

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being a particularly privileged moiety.[1][2] Its incorporation into a molecule like phenethylamine at the ortho position of the phenyl ring imparts a unique combination of physicochemical properties that can profoundly influence biological activity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes that would readily occur on an analogous methyl group.[2][3] This increased stability can extend a drug's half-life and improve its pharmacokinetic profile.

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[2][3] This enhancement can improve membrane permeability, including passage through the blood-brain barrier, which is critical for centrally-acting agents.

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety alters the electronic properties of the aromatic ring.[3] This can modulate the pKa of the amine group and influence the molecule's binding affinity and selectivity for specific receptors and transporters.

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like chlorine or isopropyl.[2][3] Its steric bulk is larger than a methyl group, allowing it to probe binding pockets and potentially create more selective interactions than smaller substituents.[3]

These properties collectively make the this compound scaffold a compelling starting point for developing novel therapeutics targeting the central nervous system (CNS).

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule. A common and effective strategy involves the trifluoromethylation of a pre-existing aromatic precursor followed by the elaboration of the ethylamine sidechain.

Diagram: General Synthetic Workflow

Caption: Common synthetic routes to the this compound core.

Experimental Protocol: Synthesis via Henry Reaction

This protocol details the synthesis of the core scaffold starting from o-(trifluoromethyl)benzaldehyde, a commercially available building block.

Step 1: Synthesis of 1-(Trifluoromethyl)-2-(2-nitrovinyl)benzene

-

Setup: To a stirred solution of o-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol at 0°C, add a solution of sodium hydroxide (1.2 eq) in water dropwise, ensuring the temperature remains below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice-water containing concentrated hydrochloric acid until the pH is ~1. The resulting yellow precipitate is the nitrostyrene intermediate.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Reduction to this compound

-

Setup: In a three-neck round-bottom flask fitted with a condenser and dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the suspension to 0°C.

-

Reaction: Dissolve the o-(trifluoromethyl)nitrostyrene intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching: Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Extraction & Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and extract with 1M HCl. Basify the aqueous layer with NaOH and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Pharmacology and Mechanism of Action

Substituted phenethylamines are a broad class of psychoactive compounds that primarily exert their effects by modulating monoaminergic systems in the CNS.[4] Derivatives of this compound are hypothesized to interact with key monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5]

Their mechanism often involves inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors.[6][7] Additionally, many phenethylamines show direct agonist activity at serotonin receptors, particularly the 5-HT2A subtype, which is strongly associated with the psychedelic effects of some compounds in this class.[8][9][10]

Diagram: Hypothesized Synaptic Mechanism

Caption: Drug action at a serotonergic synapse.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the potency, selectivity, and therapeutic profile of these derivatives. Modifications at the phenyl ring, the alpha (α) and beta (β) positions of the ethyl chain, and the terminal amine group can all have dramatic effects.

| Position of Substitution | Substituent Type | General Effect on Activity (5-HT2A Affinity) | Rationale |

| Phenyl Ring (para-position) | Halogens (Br, I), Alkyl | Generally increases affinity.[8][10] | Increases lipophilicity and provides favorable steric interactions within the receptor binding pocket. |

| Phenyl Ring (para-position) | Fluorine | Often lower affinity compared to heavier halogens.[11] | The molar refraction of fluorine may be too low for optimal receptor activation.[11] |

| α-position (Sidechain) | Methyl (Amphetamine derivative) | Potentiates activity and duration. | The methyl group provides steric hindrance against metabolism by monoamine oxidase (MAO), increasing bioavailability and half-life. |

| β-position (Sidechain) | Ketone (Cathinone derivative) | Alters pharmacology, often increasing dopaminergic activity. | The polar ketone group changes binding interactions with transporters and receptors. |

| Amine (Rᴺ) | Methyl, Ethyl (Secondary amine) | Can maintain or slightly decrease affinity. | Larger substituents may introduce steric clashes in the binding site. |

| Amine (Rᴺ) | Aromatic groups | Can significantly increase affinity, especially with ortho-oxygenated substituents.[8] | Provides additional points of interaction (e.g., hydrogen bonding, pi-stacking) with the receptor. |

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound derivatives positions them as promising candidates for several therapeutic areas:

-

Psychiatric Disorders: Compounds with high affinity for SERT and 5-HT2A receptors could be developed as novel antidepressants, anxiolytics, or as next-generation therapeutics for conditions like PTSD, building on the success of other phenethylamines.[5]

-

Neurodegenerative Diseases: Modulation of monoaminergic systems is a key strategy in managing symptoms of diseases like Parkinson's.

-

Anti-Inflammatory Agents: Certain phenethylamine derivatives, such as DOI, have shown potent anti-inflammatory effects mediated by 5-HT2A receptor activation, opening a non-traditional avenue for therapeutic development.[9]